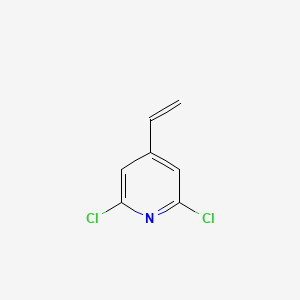
2,6-Dichloro-4-ethenylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4-ethenylpyridine is an organic compound with the molecular formula C7H5Cl2N It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions and an ethenyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-ethenylpyridine typically involves the chlorination of 4-ethenylpyridine. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions to ensure selective chlorination at the 2 and 6 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-ethenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form 2,6-dichloro-4-ethylpyridine.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Substitution: 2,6-dichloro-4-aminopyridine or 2,6-dichloro-4-thiopyridine.
Oxidation: 2,6-dichloro-4-pyridinecarboxaldehyde or 2,6-dichloro-4-pyridinecarboxylic acid.
Reduction: 2,6-dichloro-4-ethylpyridine.
Scientific Research Applications
2,6-Dichloro-4-ethenylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-ethenylpyridine involves its interaction with specific molecular targets. The chlorine atoms and the ethenyl group contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can disrupt biological pathways, leading to its observed bioactivity.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4-methoxypyridine: Similar structure but with a methoxy group instead of an ethenyl group.
2,6-Dichloro-4-nitropyridine: Contains a nitro group at the 4 position.
2,6-Dichloro-4-aminopyridine: Features an amino group at the 4 position.
Uniqueness
2,6-Dichloro-4-ethenylpyridine is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The ethenyl group allows for additional functionalization and derivatization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C7H5Cl2N |
|---|---|
Molecular Weight |
174.02 g/mol |
IUPAC Name |
2,6-dichloro-4-ethenylpyridine |
InChI |
InChI=1S/C7H5Cl2N/c1-2-5-3-6(8)10-7(9)4-5/h2-4H,1H2 |
InChI Key |
YKZYQJPJDHKVHX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=NC(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


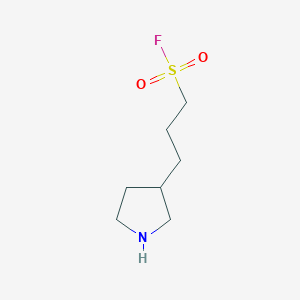



![(6aR,9aS)-2,2,4,4-Tetraisopropyldihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8(6aH)-one](/img/structure/B12964159.png)

![6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B12964167.png)

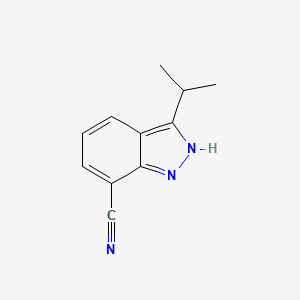
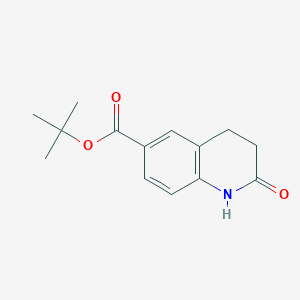
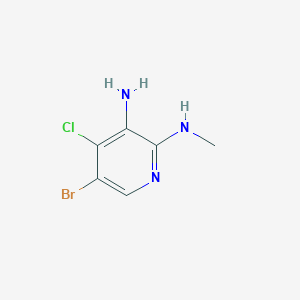
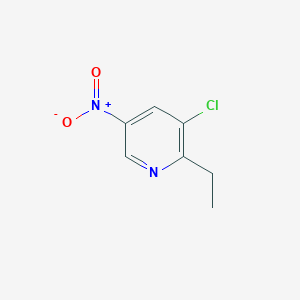

![8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12964205.png)
